molecular formula C16H14N4O B6089416 N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine CAS No. 112675-67-9

N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

Cat. No. B6089416
M. Wt: 278.31 g/mol
InChI Key: DUGLDJCYQADWEU-UHFFFAOYSA-N
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Patent
US04788195

Procedure details

A mixture of 14.4 g of 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one and 16.1 g of 4-methoxyphenyl guanidine carbonate in 200 ml of isopropanol was heated at reflux for 20 hours. The reaction mixture was cooled, the crude product was collected by filtration and washed with water. The material was recrystallized from isopropanol to give the desired product as light yellow crystals, mp 121°-122° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.C(=O)(O)O.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[NH:28])=[CH:22][CH:21]=1>C(O)(C)C>[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([NH:26][C:27]2[N:29]=[C:5]([C:7]3[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=3)[CH:4]=[CH:3][N:28]=2)=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C
Name
Quantity
16.1 g
Type
reactant
Smiles
C(O)(O)=O.COC1=CC=C(C=C1)NC(=N)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the crude product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.